Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and salicylaldehyde.
Formation of Benzofuran Ring: The key step involves the cyclization of the starting materials to form the benzofuran ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)benzofuran-3-carboxylate
- Methyl 2-(4-chlorophenyl)benzofuran-3-carboxylate
- Methyl 2-(4-nitrophenyl)benzofuran-3-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula C16H16O4 and features a benzofuran core with a methoxyphenyl substituent. The benzofuran structure contributes to various biological activities, making it a significant scaffold in drug development.
Synthesis
The synthesis of this compound typically involves several steps, including the dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. This method exemplifies the versatility of benzofuran derivatives in organic synthesis.
Biological Activities
Research indicates that compounds with benzofuran structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : Benzofuran derivatives are noted for their anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases.
- Antimicrobial Activity : Studies have shown that related benzofuran compounds possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various strains .
- Anticancer Effects : Some derivatives have demonstrated antiproliferative activity against cancer cell lines. For example, compounds similar to this compound have been shown to induce apoptosis and inhibit cell migration in hepatocellular carcinoma models .
Table 1: Biological Activities of Related Benzofuran Compounds
Compound Name | Activity Type | MIC/IC50 Value | Notes |
---|---|---|---|
Methyl 5-methoxybenzofuran-3-carboxylate | Antibacterial | MIC = 0.78 μg/mL | Effective against Gram-positive bacteria |
Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | Anticancer | IC50 = 0.06–0.17 µM | Induces apoptosis in A549 cell line |
Benzofuran derivative BMBF | Anti-metastatic | Not specified | Suppresses migration in Huh7 cells |
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. Studies often focus on binding affinity and the resultant pharmacological effects.
- Inhibition of Enzymes : Similar benzofurans have been identified as inhibitors of the thioesterase domain of Pks13, a target for tuberculosis treatment .
- Regulation of Cell Signaling : The compound may modulate signaling pathways associated with cancer progression, particularly through the epithelial–mesenchymal transition (EMT), which is crucial for metastasis .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study investigating its anti-metastatic effects found that non-cytotoxic concentrations significantly inhibited cell motility and altered gene expression related to EMT in hepatocellular carcinoma cells .
- Another investigation into related benzofuran derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-15(17(18)20-2)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 |
InChI Key |
ZLSZJJJWVPQANC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)OC |
Origin of Product |
United States |
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